BV6
Overview
Description
BV-6 is a synthetic organic compound known for its role as a potent and specific antagonist of inhibitors of apoptosis proteins (IAPs), including cellular inhibitor of apoptosis protein 1 (cIAP1), cellular inhibitor of apoptosis protein 2 (cIAP2), and X-linked inhibitor of apoptosis protein (XIAP) . These proteins play a crucial role in regulating apoptosis, and BV-6 acts as a Smac mimetic, promoting apoptosis and necroptosis .
Mechanism of Action
Target of Action
BV-6, also known as GTPL7914 or N,N’-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide), is a potent and specific antagonist of at least three inhibitors of apoptosis proteins (IAPs), namely cIAP1, cIAP2, and XIAP . These IAPs exert their anti-apoptotic actions through ubiquitylation of RIPK1 (receptor-interacting serine/threonine-protein kinase 1), which results in RIPK1 proteasomal degradation .
Mode of Action
BV-6 acts as a Smac mimetic. Smac/DIABLO (second mitochondria-derived activator of caspases/direct IAP-binding protein with low isoelectric point) is a natural antagonist of IAPs, which is released in the cytosol in response to pro-apoptotic stimuli . Upon binding to cIAP, BV-6 induces its ubiquitination and rapid proteasomal degradation, enabling the deubiquitination of RIPK1 . Thus, BV-6 acts as an inducer of apoptosis and necroptosis initiated by death signals such as TNF-α .
Biochemical Pathways
The action of BV-6 affects the apoptosis and necroptosis pathways. By inducing the degradation of cIAP1, cIAP2, and XIAP, BV-6 allows RIPK1 to escape proteasomal degradation . This enables RIPK1 to recruit RIPK3 and MLKL to form the necrosome and promote necroptosis upon engagement of death receptors .
Pharmacokinetics
It is known that bv-6 is a potent and selective inhibitor of ciap1, ciap2, and xiap, and it allows ripk1-mediated apoptosis or necroptosis . The working concentration for cell culture assays is 1-20 µM .
Result of Action
The molecular and cellular effects of BV-6’s action involve the induction of apoptosis and necroptosis in cells. By antagonizing IAPs and promoting the degradation of cIAP1, cIAP2, and XIAP, BV-6 enables the activation of RIPK1-mediated cell death . This leads to the formation of the necrosome and the initiation of necroptosis upon the engagement of death receptors .
Action Environment
It is known that the action of bv-6, like other smac mimetics, is influenced by the presence of pro-apoptotic stimuli in the cellular environment .
Biochemical Analysis
Biochemical Properties
BV-6 interacts with the IAPs, specifically cIAP1, cIAP2, and XIAP . These proteins exert their anti-apoptotic actions through ubiquitylation of RIPK1 (receptor-interacting serine/threonine-protein kinase 1), which results in RIPK1 proteasomal degradation .
Cellular Effects
BV-6 has been shown to promote cell death by inducing cIAP autoubiquitination, NF-κB activation, and TNFα-dependent apoptosis . It has been found to moderately induce apoptosis in leukemic cells .
Molecular Mechanism
BV-6 acts as a Smac mimetic. Smac/DIABLO is a natural antagonist of IAPs, which is released in the cytosol in response to pro-apoptotic stimuli. Upon binding to cIAP, BV-6 induces its ubiquitination and rapid proteasomal degradation, enabling the deubiquitination of RIPK1 .
Temporal Effects in Laboratory Settings
While specific temporal effects of BV-6 have not been extensively studied, it is known that BV-6 induces rapid proteasomal degradation of cIAP, thus allowing for TNF-α-induced apoptosis or necroptosis .
Dosage Effects in Animal Models
Specific studies on the dosage effects of BV-6 in animal models are currently limited. It is known that BV-6 has been used in various concentrations ranging from 0.3-5 μM for cell culture assays .
Metabolic Pathways
It is known that BV-6 influences the ubiquitylation pathway, leading to the degradation of RIPK1 .
Transport and Distribution
It is known that BV-6 acts in the cytosol where it binds to cIAP, leading to its ubiquitination and degradation .
Subcellular Localization
BV-6 acts in the cytosol where it binds to cIAP, leading to its ubiquitination and degradation . This suggests that the subcellular localization of BV-6 is primarily in the cytosol.
Preparation Methods
Synthetic Routes and Reaction Conditions
BV-6 is synthesized through a multi-step process involving the coupling of various amino acids and peptides. The synthesis typically involves the following steps:
Coupling of Amino Acids: The initial step involves the coupling of amino acids using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Cyclization: The coupled amino acids undergo cyclization to form the desired cyclic peptide structure.
Functionalization: The cyclic peptide is further functionalized with specific side chains to achieve the final structure of BV-6.
Industrial Production Methods
Industrial production of BV-6 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
BV-6 undergoes various chemical reactions, including:
Ubiquitination: BV-6 induces the ubiquitination and rapid proteasomal degradation of cIAPs.
Apoptosis Induction: BV-6 promotes apoptosis by enabling the deubiquitination of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).
Necroptosis Induction: BV-6 also induces necroptosis, a form of programmed cell death.
Common Reagents and Conditions
Ubiquitination: Requires the presence of ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.
Apoptosis Induction: Involves tumor necrosis factor-alpha (TNF-α) and caspase inhibitors such as Z-IETD-FMK.
Necroptosis Induction: Requires the blockade of caspase-8 using inhibitors like Z-VAD-FMK.
Major Products Formed
Ubiquitination: Leads to the formation of ubiquitinated cIAPs.
Apoptosis Induction: Results in the activation of caspases and subsequent cell death.
Necroptosis Induction: Leads to the formation of the necrosome complex and cell death.
Scientific Research Applications
BV-6 has a wide range of scientific research applications, including:
Cancer Research: BV-6 is used to study the mechanisms of apoptosis and necroptosis in cancer cells.
Drug Development: BV-6 serves as a lead compound for developing new therapeutic agents targeting IAPs.
Cell Death Pathways: BV-6 is used to investigate the molecular pathways involved in programmed cell death, including apoptosis and necroptosis.
Immunology: BV-6 is utilized in immunological studies to understand the role of IAPs in immune cell regulation.
Comparison with Similar Compounds
BV-6 is unique due to its dual inhibition of cIAPs and XIAP, making it a bivalent Smac mimetic . Similar compounds include:
Embelin: An inhibitor of XIAP with potential anticancer properties.
Birinapant: A synthetic small molecule that inhibits IAP family proteins and has antineoplastic activity.
AZD5582: An inhibitor of IAPs that induces apoptosis by binding to the BIR3 domains of cIAP1, cIAP2, and XIAP.
BV-6 stands out due to its potent and selective inhibition of multiple IAPs, making it a valuable tool in apoptosis and necroptosis research .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-[6-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]hexylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H96N10O8/c1-47(71-3)63(81)75-59(53-37-21-11-22-38-53)69(87)79-45-27-41-55(79)65(83)77-61(57(49-29-13-7-14-30-49)50-31-15-8-16-32-50)67(85)73-43-25-5-6-26-44-74-68(86)62(58(51-33-17-9-18-34-51)52-35-19-10-20-36-52)78-66(84)56-42-28-46-80(56)70(88)60(54-39-23-12-24-40-54)76-64(82)48(2)72-4/h7-10,13-20,29-36,47-48,53-62,71-72H,5-6,11-12,21-28,37-46H2,1-4H3,(H,73,85)(H,74,86)(H,75,81)(H,76,82)(H,77,83)(H,78,84)/t47-,48-,55-,56-,59-,60-,61-,62-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXJXGNXKOVBJV-YLOPQIBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)[C@H](C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H96N10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1205.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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